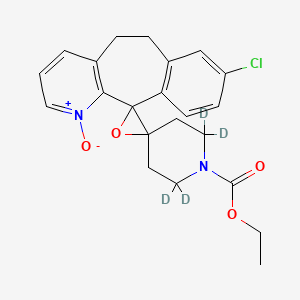

Loratadine-d4 Epoxide N-Oxide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C22H23ClN2O4 |

|---|---|

分子量 |

418.9 g/mol |

InChI |

InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |

InChI 键 |

ZPCHCJCBRZXZHY-IDPVZSQYSA-N |

手性 SMILES |

[2H]C1(CC2(CC(N1C(=O)OCC)([2H])[2H])C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl)[2H] |

规范 SMILES |

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |

产品来源 |

United States |

Foundational & Exploratory

Advanced DMPK Profiling: The Strategic Role of Loratadine-d4 Epoxide N-Oxide

[1][2]

Executive Summary

In the high-stakes arena of Drug Metabolism and Pharmacokinetics (DMPK), the precision of metabolite identification and quantification is non-negotiable.[] While the primary metabolic pathways of Loratadine (via CYP3A4 and CYP2D6 to Desloratadine) are well-documented, the scrutiny of trace oxidative metabolites—specifically reactive intermediates like epoxides and N-oxides—has intensified due to regulatory safety mandates (MIST guidelines).[][2]

Loratadine-d4 Epoxide N-Oxide (CAS 1794754-14-5) serves a specialized, critical function: it is the Stable Isotope Labeled (SIL) Internal Standard required for the precise quantification and structural confirmation of the dual-oxidized metabolite Loratadine Epoxide N-Oxide.[][2] Its role is pivotal in distinguishing true metabolic signals from matrix interference and ensuring the accurate assessment of potentially genotoxic impurities or reactive intermediates in biological matrices.

Part 1: Chemical Identity & Mechanistic Significance[1]

The Analyte: A Dual-Oxidation Challenge

Loratadine metabolism is characterized by extensive oxidation.[][2] While descarboethoxylation is the major clearance pathway, oxidative attacks on the piperidine ring and the pyridine nitrogen occur, leading to a complex matrix of isomers.[]

-

Loratadine Epoxide: Formed via oxidation of the alkene bridge or the tricyclic system.[] Epoxides are often flagged as structural alerts for genotoxicity due to their reactivity with DNA.[]

-

Loratadine N-Oxide: Formed via CYP-mediated nitrogen oxidation, typically increasing polarity and facilitating excretion.[][2]

-

Loratadine Epoxide N-Oxide: This molecule represents a "double hit" of oxidation.[][2] Quantifying this species is challenging because it shares fragmentation patterns with other di-hydroxylated metabolites.[][2]

The Solution: this compound

The deuterated analog (d4) contains four deuterium atoms, typically on the piperidine ring or the ethyl ester chain (depending on the specific synthesis, often piperidyl-3,3,5,5-d4).[][2]

Key Technical Advantages:

-

Co-Elution Perfected: It shares the exact physicochemical properties (pKa, logP) as the target analyte, ensuring it co-elutes in Liquid Chromatography (LC) but remains mass-resolved in Mass Spectrometry (MS).

-

Ionization Normalization: It experiences the exact same matrix suppression or enhancement effects as the analyte at the electrospray ionization (ESI) source, providing a self-correcting normalization factor.[]

-

Carrier Effect: In trace analysis (pg/mL levels), the SIL can act as a "carrier," preventing the adsorption of the unlabeled analyte to glassware or instrument surfaces.[]

Part 2: Application in Quantitative Bioanalysis (LC-MS/MS)

Experimental Workflow: The SIL-IS Protocol

The following protocol outlines the validated use of this compound in a high-sensitivity LC-MS/MS assay.

1. Standard Preparation

-

Stock Solution: Dissolve this compound in Methanol (MeOH) to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water. Critical: Do not use 100% aqueous buffers as the epoxide moiety may degrade over time (hydrolysis).

2. Sample Extraction (Protein Precipitation)

This method is preferred over Liquid-Liquid Extraction (LLE) to prevent acid-catalyzed opening of the epoxide ring.[][2]

-

Aliquot: Transfer 50 µL of plasma/microsomal incubate to a 96-well plate.

-

Spike: Add 10 µL of Working IS Solution (this compound).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min at 4°C.

-

Injection: Inject 5 µL of the supernatant directly into the LC-MS/MS.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[]

-

Mobile Phase A: 0.1% Formic Acid in Water.[]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.5 minutes.

-

MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Loratadine Epoxide N-Oxide | 415.2 | 339.1 | 35 | 25 |

| This compound | 419.2 | 343.1 | 35 | 25 |

Note: The mass shift of +4 Da is maintained in the product ion, confirming the deuterium label is located on a stable fragment (likely the piperidine ring) that is retained during fragmentation.[]

Part 3: Visualization of Metabolic & Analytical Logic

The following diagrams illustrate the positioning of this metabolite in the oxidative cascade and the decision logic for using the d4-standard.

Diagram 1: Oxidative Metabolic Pathways of Loratadine[1]

Caption: The dual-oxidation pathway showing the convergence of N-oxidation and Epoxidation to form the target analyte.

Diagram 2: Analytical Decision Matrix for SIL Selection

Caption: Decision logic demonstrating why the specific d4-Epoxide-N-Oxide IS is superior to generic analogs for this assay.

Part 4: Data Interpretation & Quality Assurance[1]

When analyzing data generated using this compound, researchers must account for the following "Isotope Effects":

Retention Time Shift (Deuterium Effect)

While d4-analogs generally co-elute with the analyte, slight shifts (0.01–0.05 min) can occur due to the slightly different lipophilicity of C-D vs. C-H bonds.[]

-

Observation: The d4-peak may elute slightly earlier than the unlabeled peak on C18 columns.

-

Action: Ensure the integration window covers both peaks if they are not perfectly aligned, or use the specific RT for each MRM channel.

Cross-Talk (Isotopic Contribution)

Ensure the commercially sourced this compound has high isotopic purity (>99% D4).

-

Risk: If the standard contains D0 (unlabeled) impurities, it will contribute to the analyte signal, causing false positives in blank samples.[]

-

Validation: Inject a "Zero Sample" (Matrix + IS only). The response in the analyte channel (m/z 415.2) must be <20% of the Lower Limit of Quantification (LLOQ).

Stability Monitoring

Epoxides are chemically labile.[]

-

Protocol Check: Monitor the area ratio of the IS over time in the autosampler (4°C). A decrease in signal suggests hydrolysis of the epoxide ring to a diol.[] Since the IS degrades at the same rate as the analyte, the ratio often remains constant, validating the method's robustness despite instability.[]

References

-

Pharmaffiliates. (n.d.). This compound Reference Standard. Retrieved from [Link][2][3]

- Ghobadi, C., et al. (2011). Loratadine: A Review of its Metabolism and Pharmacokinetics. Journal of Pharmacy & Pharmaceutical Sciences.

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). Retrieved from [Link]

- Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology.

Comprehensive Toxicological Assessment of Loratadine Epoxide Derivatives

Topic: Toxicology Profile of Loratadine Epoxide Derivatives Content Type: Technical Whitepaper Audience: Senior Researchers, Toxicologists, and CMC Leads

From Structural Alerts to Regulatory Control Strategies

Executive Technical Summary

In the lifecycle of Loratadine (LOR) drug development, the emergence of oxidative degradation products presents a critical safety challenge. Among these, Loratadine Epoxide (specifically the spiro-oxirane derivative, CAS 1189694-51-6) represents a high-priority structural alert.[1] Unlike the relatively benign N-oxide metabolites, epoxide derivatives possess the electrophilic potential to alkylate DNA, triggering the "cohort of concern" protocols under ICH M7(R2) guidelines.

This technical guide synthesizes the toxicological profile of Loratadine Epoxide, establishing a causal link between its spiro-oxirane structure and its genotoxic potential. We provide a validated roadmap for detection, risk assessment, and control, moving beyond generic guidelines to address the specific reactivity of this tricyclic impurity.

Chemical Characterization & Formation Kinetics[1]

Structural Identity

The primary epoxide of concern is Ethyl 8-chloro-5,6-dihydrodispiro[11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate .[1]

-

Molecular Formula: C₂₂H₂₃ClN₂O₃[1]

-

Molecular Weight: 398.9 g/mol [1]

-

Key Structural Feature: The formation of a spiro-oxirane ring at the C11 position of the tricyclic system. This strained three-membered ring is highly susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).[1]

Formation Pathways

Loratadine Epoxide is not a primary metabolic product in humans (unlike Desloratadine) but is predominantly a forced degradation impurity or a transient reactive intermediate formed under specific oxidative stress conditions during manufacturing or storage.

Figure 1: Oxidative Degradation Pathway of Loratadine The following diagram illustrates the divergence between N-oxidation (benign) and Epoxidation (toxic).

Caption: Divergent oxidative pathways showing the high-risk trajectory of epoxide formation versus the standard N-oxide degradation.[1]

Toxicological Profile: The Core Risk

Genotoxicity (Mutagenicity)

The toxicology of Loratadine Epoxide is dominated by its classification as a mutagenic impurity .

-

Mechanism of Action: The strained oxirane ring acts as an electrophile. In the presence of DNA, it can covalently bind to nucleophilic centers, particularly the N7 position of guanine. This forms bulky DNA adducts that can cause replication errors (transversions) if not repaired.[1]

-

In Silico Prediction (QSAR): Standard predictive models (e.g., Derek Nexus, Leadscope) flag the epoxide moiety as a Class 2 or 3 impurity under ICH M7. It is a "structural alert" requiring empirical exoneration.

-

Empirical Data: While Loratadine parent is Ames negative, isolated epoxide intermediates often test positive in Salmonella typhimurium strains TA100 and TA1535 (base-pair substitution strains) without metabolic activation (S9-), due to their direct alkylating ability.[1]

Cytotoxicity & Hepatotoxicity

Beyond genotoxicity, the epoxide intermediate contributes to cellular stress:

-

Glutathione Depletion: Detoxification of the epoxide requires conjugation with glutathione (GSH) via Glutathione S-Transferase (GST).[1] High levels of epoxide formation can deplete hepatic GSH pools, leading to oxidative stress and hepatocyte necrosis.

-

Aquatic Toxicity: Ecotoxicological studies indicate that Loratadine derivatives are highly toxic to aquatic invertebrates (e.g., Ceriodaphnia dubia), with LC50 values in the microgram/liter range.[2][3] The epoxide's stability in water allows it to persist and exert chronic effects.

Regulatory Strategy: ICH M7(R2) Compliance

To manage the risk of Loratadine Epoxide in a drug substance, a strict control strategy is required.

Table 1: ICH M7 Classification & Action Plan

| Classification | Criteria | Action Required |

| Class 1 | Known mutagenic carcinogen | Control at compound-specific limit.[1] |

| Class 2 | Known mutagen (Ames +), unknown carcinogen | Control at TTC (1.5 µ g/day ). |

| Class 3 | Structural alert, no data | Perform Ames Test. If negative -> Class 5.[1] |

| Class 4 | Alert shared with parent (non-mutagenic) | Treat as non-mutagenic. |

| Class 5 | No alert / Ames negative | Treat as ordinary impurity (ICH Q3A/B).[1] |

Note: Loratadine Epoxide typically starts as Class 3. If Ames positive, it moves to Class 2. If Ames negative, it moves to Class 5.[4]

Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS Quantification

Purpose: To detect Loratadine Epoxide at trace levels (ppm) to ensure compliance with the Threshold of Toxicological Concern (TTC).[1]

Methodology:

-

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) coupled with UHPLC.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (promotes ionization).

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

MS Parameters:

-

Mode: Positive Electrospray Ionization (ESI+).[1]

-

MRM Transition (Critical): Monitor m/z 399.1 → 325.1 (Loss of carbamate tail) and 399.1 → 267.1 (Tricyclic core fragment).

-

-

System Suitability: The resolution between Loratadine N-Oxide and Loratadine Epoxide must be > 1.5, as they have similar masses but distinct retention times due to polarity differences (Epoxide is less polar than N-oxide).[1]

Protocol B: Bacterial Reverse Mutation Assay (Ames Test) for Epoxides

Purpose: To definitively classify the genotoxic potential of the specific epoxide derivative.

Methodology:

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

-

Preparation: Dissolve Loratadine Epoxide in DMSO. Note: Epoxides can be unstable; prepare fresh immediately before plating.[1]

-

Dosing: 5 dose levels (e.g., 312, 625, 1250, 2500, 5000 µ g/plate ).

-

Metabolic Activation: Perform with and without S9 rat liver fraction.

-

Hypothesis: Direct-acting mutagens (epoxides) should show activity in S9- conditions in strains TA100/TA1535.[1]

-

-

Incubation: Pre-incubation method (20 mins at 37°C) is preferred over plate incorporation to maximize contact time with the reactive epoxide before it hydrolyzes.

-

Validity: A 2-fold increase in revertant colonies over solvent control indicates a positive result.

Visualizing the Control Logic

Figure 2: Risk Assessment Workflow (ICH M7) This decision tree guides the scientist through the qualification of the epoxide impurity.

Caption: Decision logic for classifying and controlling Loratadine Epoxide based on genotoxicity data.

References

-

PubChem. (2024).[1] Loratadine Epoxide Structure and Chemical Properties (CID 46782076). National Library of Medicine. [Link][1]

-

International Council for Harmonisation (ICH). (2023).[1][5][6][7] Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5] European Medicines Agency.[1][5] [Link][1]

-

Sipoli Marques, C., et al. (2014). Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes. Human & Experimental Toxicology.[1] [Link]

-

Iesce, M. R., et al. (2019).[2] Ecotoxic effects of loratadine and its metabolic and light-induced derivatives.[2][3][8] Ecotoxicology and Environmental Safety. [Link]

-

Ghosal, A., et al. (2009).[9] Metabolism of loratadine and further characterization of its in vitro metabolites.[10] Drug Metabolism and Disposition.[8] [Link]

Sources

- 1. Loratadine Epoxide | C22H23ClN2O3 | CID 46782076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ecotoxic effects of loratadine and its metabolic and light-induced derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Synthesis & Characterization of Loratadine-d4 Epoxide N-Oxide

Executive Summary & Strategic Context

Target Molecule: Loratadine-d4 Epoxide N-Oxide Primary Application: Bioanalytical Internal Standard (LC-MS/MS) for DMPK and Impurity Profiling.

The synthesis of This compound represents a complex challenge in organic synthesis, requiring the precise installation of three distinct chemical modifications onto the Desloratadine core:

-

Isotopic Labeling (d4): Incorporation of deuterium, typically on the ethyl ester moiety, to serve as a mass-differentiated internal standard.

-

N-Oxidation: Oxidation of the pyridine nitrogen.[1]

-

Epoxidation: Oxidation of the sterically hindered tetrasubstituted C11-ylidene double bond connecting the tricyclic core to the piperidine ring.

This guide outlines a high-fidelity synthetic route designed for research laboratories requiring high isotopic purity (>99% D) and chemical stability.

Retrosynthetic Analysis & Chemical Logic

The synthesis is best approached via a linear semi-convergent strategy . The core logic dictates that the isotopic label (the most expensive component) should be introduced early to the stable Desloratadine core, followed by the oxidative transformations.

Structural Challenges

-

Regioselectivity: The molecule contains multiple sites susceptible to oxidation. The pyridine nitrogen is nucleophilic and oxidizes readily. The C11-ylidene double bond is tetrasubstituted and conjugated with the aromatic rings, making it electron-poor and sterically hindered compared to typical alkenes.

-

Order of Events:

-

N-Oxidation is kinetically faster using peracids (e.g., mCPBA).

-

Epoxidation of the tetrasubstituted alkene requires forcing conditions or more reactive oxygen donors (e.g., DMDO or excess mCPBA with extended time).

-

Strategy: We will employ a stepwise oxidation protocol where the N-oxide is formed first (or concomitantly) due to kinetics, followed by the epoxidation.

-

Reaction Pathway Diagram

Figure 1: Step-wise synthetic pathway moving from the Desloratadine core to the multi-oxidized final standard.

Detailed Synthetic Protocol

Phase 1: Synthesis of Loratadine-d4 (The Core)

This step converts Desloratadine into the deuterated Loratadine analog. We utilize Ethyl-d5 Chloroformate to install the labeled carbamate. Note: While "d4" is the target name, commercial reagents often provide d5-ethyl groups (

Reagents:

-

Desloratadine (Free base)[2]

-

Ethyl-d5 Chloroformate (Isotopic purity >99%)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolution: Dissolve 1.0 eq of Desloratadine in anhydrous DCM (10 mL/g) under a nitrogen atmosphere.

-

Base Addition: Add 1.2 eq of Et3N and cool the reaction mixture to 0°C.

-

Acylation: Dropwise add 1.1 eq of Ethyl-d5 Chloroformate dissolved in DCM. The exothermic nature requires slow addition to prevent impurity formation.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the secondary amine (Desloratadine).

-

Workup: Quench with water. Wash the organic layer with saturated NaHCO3 (to remove acidic byproducts) and brine. Dry over Na2SO4 and concentrate.

-

Validation: 1H-NMR should show the absence of the ethyl ester protons (approx 1.2 ppm and 4.1 ppm) if d5-reagent is used, confirming isotope incorporation.

Phase 2: The Oxidative Cascade (N-Oxide & Epoxide)

This is the critical step. We target the formation of the N-oxide at the pyridine ring and the Spiro-Epoxide at the C11 bridge.

Reagents:

-

meta-Chloroperoxybenzoic acid (mCPBA) (77% max purity, purified to remove m-chlorobenzoic acid if possible)

-

Dichloromethane (DCM) or Chloroform

-

Sodium Bicarbonate (NaHCO3) wash solution

Mechanism & Causality: mCPBA acts as an electrophilic oxygen donor.

-

Kinetic Product (N-Oxide): The pyridine nitrogen lone pair is the most nucleophilic site. It attacks the peracid oxygen first, forming Loratadine-d4 N-oxide.

-

Thermodynamic/Slow Product (Epoxide): The C11-ylidene bond is tetrasubstituted. Steric hindrance from the tricyclic rings and the piperidine ring makes this slow. Excess oxidant and elevated temperatures (reflux) are required to drive this second oxidation.

Protocol:

-

Setup: Dissolve Loratadine-d4 (from Phase 1) in DCM (15 mL/g).

-

Initial Oxidation (N-Oxide): Add 1.2 eq of mCPBA at 0°C. Stir for 1 hour.

-

Checkpoint: HPLC will show a shift to a more polar species (N-Oxide).

-

-

Secondary Oxidation (Epoxide): Add a second portion of mCPBA (2.0 - 3.0 eq total excess).

-

Forcing Conditions: Allow the mixture to warm to room temperature. If conversion of the alkene is slow (monitored by HPLC), heat to mild reflux (40°C) for 12–24 hours.

-

Alternative: If mCPBA fails to epoxidize the hindered alkene efficiently, isolate the N-oxide and treat with Dimethyldioxirane (DMDO) in acetone, a potent reagent for sterically hindered epoxides [1].

-

-

Quench: Cool to 0°C. Add 10% Na2SO3 (sodium sulfite) solution to destroy excess peroxide (starch-iodide test to confirm).

-

Extraction: Wash vigorously with saturated NaHCO3 to remove the m-chlorobenzoic acid byproduct. This is critical as the acid can induce ring-opening of the epoxide.

Purification & Characterization Workflow

The final reaction mixture will likely contain:

-

Target: this compound

-

Impurity A: Loratadine-d4 N-Oxide (Incomplete epoxidation)

-

Impurity B: Loratadine-d4 Epoxide (Incomplete N-oxidation - rare)

Purification Strategy

Flash Column Chromatography is required.

-

Stationary Phase: Silica Gel (neutralized).

-

Mobile Phase: DCM:Methanol (Gradient 98:2 to 90:10). The N-oxide/Epoxide functionalities significantly increase polarity.

Analytical Validation Table

| Technique | Parameter | Expected Observation (Evidence of Synthesis) |

| LC-MS/MS | Parent Ion [M+H]+ | Mass Shift: +4 Da (Deuterium) + 16 Da (N-Oxide) + 16 Da (Epoxide). Total shift approx +36 Da vs Desloratadine. |

| 1H-NMR | Pyridine Ring | Downfield shift of pyridine protons (approx 0.2-0.5 ppm) due to N-oxide positive charge. |

| 1H-NMR | Ethyl Group | Silent/Absent. The ethyl signals (1.25 ppm, 4.2 ppm) will be invisible due to deuteration. |

| 13C-NMR | C11 Bridge | Disappearance of the alkene carbons (approx 130-140 ppm) and appearance of quaternary epoxide carbons (approx 60-70 ppm). |

Workflow Visualization

Figure 2: Downstream processing workflow to isolate the high-purity standard.

Safety & Handling (E-E-A-T)

-

Peroxide Hazard: mCPBA is shock-sensitive in high concentrations.[1] Never distill the reaction solvent to dryness without verifying peroxide absence.

-

Epoxide Stability: The "dispiro" epoxide is strained. Avoid strong acids during workup (use buffered silica or alumina) to prevent hydrolysis to the diol.

-

N-Oxide Photolability: Pyridine N-oxides can rearrange under UV light. Store the final product in amber vials at -20°C.

References

-

Dimethyldioxirane (DMDO) Epoxidation: Adam, W., et al. "Dioxiranes: A New Class of Powerful Oxidants." Accounts of Chemical Research, 1989. Link

-

Loratadine Structure & Metabolism: "Loratadine."[3][4] PubChem Database, National Center for Biotechnology Information. Link

-

Loratadine N-Oxide Synthesis: "Preparation of Pyridine N-oxides." Organic Syntheses, Coll.[5][6] Vol. 4, p.704. Link

-

Epoxide Impurities in Antihistamines: "Loratadine Epoxide Reference Standard." Pharmaffiliates. Link

-

Desloratadine Synthesis (Precursor): "Synthesis of Loratadine and Desloratadine Derivatives." Journal of Medical Chemistry (via PubMed). Link

Sources

Methodological & Application

Advanced Sample Preparation Protocols for Loratadine Impurity Profiling

Introduction

Loratadine is a second-generation tricyclic antihistamine widely used for the treatment of allergic rhinitis and urticaria. While the assay of the active pharmaceutical ingredient (API) is straightforward due to its strong UV chromophore, impurity profiling presents significant challenges. The molecule is hydrophobic (LogP ~5.2), photosensitive, and susceptible to specific degradation pathways, including ester hydrolysis and oxidation.

Effective impurity profiling requires a sample preparation strategy that achieves three goals:

-

Complete Extraction: Quantitative recovery of the API and trace impurities from excipient matrices.

-

Stability Preservation: Preventing in-situ degradation during the preparation process (e.g., avoiding heat-induced hydrolysis during sonication).

-

Chromatographic Compatibility: Ensuring the sample solvent (diluent) matches the mobile phase to prevent peak distortion (solvent effects) of early-eluting polar impurities like Desloratadine .

This guide details robust, field-proven protocols for preparing Loratadine samples for HPLC and UHPLC analysis, compliant with ICH Q3A/B guidelines.

Chemical Context & Strategic Solvent Selection

Understanding the physicochemical properties of Loratadine is the foundation of a robust protocol.

-

Solubility: Loratadine is practically insoluble in water but freely soluble in acetone, methanol (MeOH), and acetonitrile (ACN).

-

Basicity: It is a weak base (pKa ~5.0 for the pyridine nitrogen).

-

Key Impurities:

-

Desloratadine (Impurity D): Formed via hydrolysis of the ethyl ester.[1]

-

Loratadine N-Oxide: Formed via oxidation.

-

Generational Impurities: Various chloro- analogues (Impurity A, B).

-

The "Universal" Diluent Strategy

While pure methanol is a strong solvent, it can cause peak fronting for early eluters when injected into aqueous mobile phases. A buffered organic mixture is superior.

Recommended Diluent (Modified USP):

-

Composition: Acetonitrile : Methanol : 0.05 N Hydrochloric Acid : 0.6 M Potassium Phosphate Dibasic (26 : 26 : 40 : 8).[2]

-

Rationale: The acidic component ensures protonation of the pyridine ring, enhancing solubility and stability. The high organic content (52%) ensures the hydrophobic parent compound dissolves rapidly. The phosphate buffers the solution to ~pH 7.2, matching the mobile phase conditions often used in pharmacopeial methods.

Experimental Protocols

Protocol A: Reference Standard Preparation

Objective: Create a stable, accurate calibration standard for API and known impurities.

-

Stock Solution (1.0 mg/mL):

-

Accurately weigh 50.0 mg of USP Loratadine RS into a 50 mL amber volumetric flask (protect from light).

-

Add 30 mL of Diluent .

-

Sonicate for 5 minutes to dissolve.

-

Dilute to volume with Diluent and mix well.[3]

-

-

Impurity Stock Solutions (0.1 mg/mL):

-

Prepare individual stocks for Desloratadine, Impurity A, and Impurity B in Methanol .

-

Note: Methanol is preferred here for long-term stability of stock solutions stored at -20°C.

-

-

System Suitability Solution:

Protocol B: Tablet Sample Preparation (Solid-Liquid Extraction)

Objective: Extract Loratadine from tablet matrix (magnesium stearate, lactose, starch) without inducing degradation.

Critical Process Parameter (CPP): Temperature control during sonication. Loratadine ester linkage is susceptible to thermal hydrolysis.

Step-by-Step Workflow:

-

Grinding: Weigh and finely powder at least 20 tablets.

-

Weighing: Transfer an amount of powder equivalent to 10 mg of Loratadine into a 25 mL Amber volumetric flask.

-

Why Amber? Loratadine undergoes photolytic degradation to form unspecified impurities.

-

-

Solvent Addition: Add approx. 15 mL (60% volume) of Diluent .

-

Dispersion (Sonication):

-

Sonicate for 15–20 minutes .

-

CRITICAL: Maintain water bath temperature < 25°C. Use ice addition if necessary. Heat generated by sonication can artificially increase Desloratadine levels.

-

-

Equilibration: Allow the flask to cool to room temperature (RT). Thermal expansion of the solvent can lead to volume errors if diluted while warm.

-

Dilution: Make up to volume with Diluent. Mix by inversion (10x).

-

Clarification:

-

Pass the solution through a 0.45 µm Nylon or PVDF syringe filter .

-

Discard the first 3 mL of filtrate.

-

Rationale: The first few mL saturate the filter membrane, preventing absorptive loss of the API or impurities.

-

Protocol C: Syrup/Oral Solution Preparation

Objective: Mitigate viscosity and high sugar/excipient content.

-

Aliquot: Transfer a volume of syrup equivalent to 10 mg Loratadine into a 50 mL volumetric flask.

-

Note: Syrups often contain propylene glycol or glycerol.

-

-

Dissolution: Add 25 mL of Diluent . Vortex vigorously for 2 minutes (more effective than sonication for viscous liquids).

-

Dilution: Dilute to volume with Diluent.

-

Filtration: Filter through 0.45 µm PVDF. Nylon filters may clog rapidly with sugar-heavy syrups; PVDF or PES are often more robust for these matrices.

Forced Degradation (Stress Testing) Protocol

Objective: Generate degradation products to validate the analytical method's specificity.

| Stress Condition | Reagent/Condition | Duration | Neutralization | Expected Impurities |

| Acid Hydrolysis | 1N HCl, 60°C | 2–4 Hours | 1N NaOH | Loratadine Carboxylic Acid |

| Base Hydrolysis | 0.1N NaOH, 60°C | 1–2 Hours | 0.1N HCl | Desloratadine (Impurity D) |

| Oxidation | 3% H₂O₂ | 4 Hours (RT) | None | N-Oxides, N-Formyl derivatives |

| Photolysis | UV Light (1.2M lux hours) | ~24 Hours | None | Unspecified photoproducts |

Visualizations

Diagram 1: Tablet Sample Preparation Workflow

This flowchart illustrates the critical steps for extracting Loratadine from tablets, emphasizing stability controls.

Caption: Step-by-step extraction workflow for Loratadine tablets emphasizing temperature and light control.

Diagram 2: Impurity Origins & Degradation Pathways

Understanding where impurities originate helps in troubleshooting sample prep artifacts.

Caption: Major degradation pathways of Loratadine relevant to sample preparation stability.

Summary of Quantitative Data

| Parameter | Specification/Value | Notes |

| Target Concentration | 0.4 mg/mL (Impurities) | Higher conc. needed for trace detection.[5] |

| Filter Type | 0.45 µm Nylon or PVDF | Compatible with ACN/MeOH. |

| Sonication Time | 15–20 minutes | Ensure complete API release. |

| Sonication Temp | < 25°C | Prevents ester hydrolysis. |

| Discard Volume | 3–5 mL | Prevents filter adsorption losses. |

| Stability | 24 Hours | Store at 4°C protected from light. |

References

-

United States Pharmacopeia (USP). Loratadine Capsules: Revision Bulletin. (2022).[2][6] Official Monograph detailing the specific diluent composition and extraction methodology. Link

-

BenchChem. Loratadine Degradation Pathways and Products: An In-depth Technical Guide. (2025).[4][7][8][9][10] Detailed analysis of oxidative and hydrolytic degradation products. Link

-

Rupérez, F.J., et al. LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35-41.[5] (2002).[2] Foundational work on HPLC separation of Loratadine impurities. Link

-

Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Application Note. Demonstrates transfer of USP methods to UPLC. Link

-

Cayman Chemical. Loratadine Product Information & Solubility Data. Provides solubility data in ethanol, DMSO, and aqueous buffers. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uspnf.com [uspnf.com]

- 3. uspbpep.com [uspbpep.com]

- 4. scribd.com [scribd.com]

- 5. dspace.ceu.es [dspace.ceu.es]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

HPLC separation conditions for Loratadine and Epoxide N-Oxide

Application Note: HPLC Separation Strategies for Loratadine and its Oxidative Impurities (Epoxide and N-Oxide)

Executive Summary & Scientific Context

Loratadine is a second-generation H1 antihistamine containing a basic piperidine nitrogen and a tricyclic system susceptible to oxidative degradation. In stability-indicating assays, the separation of the parent compound from its oxidative degradants—specifically Loratadine N-Oxide (Impurity C) and Loratadine Epoxide (Impurity B)—is critical.

The challenge in this separation lies in the polarity differences.[1] The N-oxide is significantly more polar than the parent, while the epoxide retains lipophilicity similar to the parent, often leading to co-elution issues in isocratic systems. Furthermore, the term "Epoxide N-Oxide" may refer to a secondary degradation product where both oxidation events occur; this compound is highly polar and requires specific gradient controls to prevent elution in the void volume.

This guide presents a robust Gradient RP-HPLC protocol designed to resolve the full spectrum of oxidative impurities, grounded in the mechanistic understanding of the analyte's pKa and hydrophobicity.

Chemical Basis of Separation

To design a self-validating method, we must understand the analytes:

-

Loratadine (Parent): Highly lipophilic (LogP ~5.2), basic (pKa ~5.0). Retains strongly on C18.

-

Loratadine N-Oxide: Formed by oxidation of the pyridine nitrogen. Significantly more polar; elutes early.

-

Loratadine Epoxide: Formed by oxidation of the cycloheptene double bond. Similar hydrophobicity to parent; requires high-efficiency stationary phases for resolution.

Degradation Pathway Visualization

Figure 1: Oxidative degradation pathways of Loratadine leading to N-Oxide, Epoxide, and the dual Epoxide N-Oxide impurities.[2][3][4]

Method Development Strategy

The pH Dilemma: Loratadine is a base. At neutral pH (pH > pKa), it is uncharged and highly retained, but peak tailing can occur due to silanol interactions. At acidic pH (pH < pKa), it is protonated and less retained but offers sharper peak shape.

Decision: We utilize a pH 3.0 Phosphate Buffer .

-

Reasoning: Protonating the basic nitrogen eliminates secondary interactions with residual silanols on the column, ensuring sharp symmetry (Tailing Factor < 1.5).

-

Gradient Necessity: An isocratic method cannot efficiently elute the polar N-oxide and the non-polar Epoxide/Parent in a reasonable time. A gradient starting at low organic strength (20-30%) is required to retain the N-oxide, ramping to high organic (70-80%) to elute the Epoxide and Parent.

Detailed Experimental Protocol

Protocol A: High-Resolution Gradient HPLC (Recommended)

Best for: Stability testing, R&D impurity profiling.

Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Column | C18 (L1), 4.6 × 250 mm, 5 µm (e.g., Zorbax Eclipse XDB or equiv.) | Long column length provides theoretical plates needed to separate Epoxide from Parent. |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, adj. pH 3.0 with Phosphoric Acid | Controls ionization; suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent to manage broad polarity range. |

| Flow Rate | 1.2 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |

| Detection | UV @ 254 nm | Optimal absorbance for the tricyclic system. |

| Injection Vol | 20 µL | Sufficient sensitivity for 0.05% impurity limits. |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 80 | 20 | Initial: Low organic to retain N-oxide/Dual-oxide. |

| 20.0 | 40 | 60 | Ramp: Elute intermediate polarity degradants. |

| 35.0 | 10 | 90 | Wash: Elute Loratadine and Epoxide. |

| 45.0 | 10 | 90 | Hold: Ensure all lipophilic impurities clear. |

| 46.0 | 80 | 20 | Re-equilibration. |

| 55.0 | 80 | 20 | End. |

Protocol B: Rapid UPLC Screening (High Throughput)

Best for: In-process control, fast stability checks.

Chromatographic Conditions:

-

Column: BEH C18, 2.1 × 100 mm, 1.7 µm.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase: Same as Protocol A.

-

Gradient: Scaled geometrically (Run time ~12 mins).

Analytical Workflow & System Suitability

To ensure the method is "self-validating," specific system suitability criteria (SST) must be met before sample analysis.

Figure 2: Step-by-step analytical workflow ensuring system suitability prior to batch analysis.

System Suitability Criteria (Acceptance Limits):

| Parameter | Limit | Significance |

| Resolution (Rs) | > 1.5 (Between Epoxide and Loratadine) | Critical pair separation. |

| Tailing Factor (T) | < 1.5 (Loratadine peak) | Indicates minimal secondary interactions. |

| RSD (Area) | < 2.0% (n=5 injections) | Ensures precision of the injector/pump. |

| Plate Count (N) | > 5000 | Ensures column efficiency is intact. |

Expert Insights & Troubleshooting

-

The "Epoxide N-Oxide" Trap: If you observe a peak eluting very early (near the void volume), do not dismiss it as solvent front noise. The dual oxidation product (Epoxide N-Oxide) is highly polar. If this peak is critical, reduce the initial organic concentration to 10% or 15% to increase retention.

-

Buffer pH Sensitivity: A shift in pH from 3.0 to 3.5 can drastically change the retention time of the N-oxide due to the protonation state of the pyridine ring. Always measure pH after adding salts but before adding organic modifiers.

-

Sample Diluent: Dissolve samples in the initial mobile phase (80:20 Buffer:ACN). Dissolving in 100% Acetonitrile can cause "solvent effect" peak distortion for the early eluting N-oxide.

References

-

U.S. Pharmacopeia (USP). (2023). Loratadine Monograph: Organic Impurities. USP-NF.

-

SymmetryShield RP8 Applications. (2002).[1] LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis.

-

Waters Corporation. (2011). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Application Note.

-

BenchChem. (2025).[2] Degradation Pathways and Products of Loratadine: An In-depth Technical Guide.

-

Simson Pharma. (2023). Loratadine N-Oxide Reference Standards Data.

Sources

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Deuterated Loratadine

Abstract

This comprehensive guide provides a detailed methodology for the solid-phase extraction (SPE) of deuterated loratadine from biological matrices, primarily human plasma. Deuterated loratadine serves as an ideal internal standard in pharmacokinetic and bioequivalence studies of loratadine due to its similar chemical and physical properties to the parent drug, allowing for accurate quantification by mass spectrometry.[1][2][3] This document elucidates the underlying principles of the selected SPE method, offers a step-by-step protocol, and provides insights into the critical parameters that ensure high recovery and sample purity. This guide is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.

Introduction: The Role of Deuterated Loratadine in Bioanalysis

Loratadine is a widely used second-generation antihistamine for the treatment of allergic conditions.[4][5] In clinical and preclinical studies, accurate measurement of loratadine concentrations in biological fluids is paramount. The use of a stable isotope-labeled internal standard, such as deuterated loratadine, is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[1][6] Deuterated internal standards exhibit nearly identical chromatographic behavior and ionization efficiency to the analyte of interest, which effectively compensates for variations in sample preparation and instrument response.[2][3]

Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher throughput, and improved selectivity.[7][8] This application note details a highly efficient SPE protocol for the extraction of deuterated loratadine from plasma, ensuring a clean extract suitable for sensitive LC-MS/MS analysis.

Foundational Principles: Selecting the Optimal SPE Strategy

The successful isolation of deuterated loratadine is contingent on a thorough understanding of its physicochemical properties and its interaction with the SPE sorbent.

Physicochemical Properties of Loratadine

Loratadine is a basic compound with a pKa of approximately 4.27.[9] It is a non-polar molecule, sparingly soluble in water but readily soluble in organic solvents like methanol, ethanol, and acetonitrile.[9][10][11] Its chemical structure features a hydrophobic tricyclic backbone and a piperidine ring.[4][5] These characteristics are pivotal in selecting the appropriate SPE mechanism.

| Property | Value | Source |

| Molecular Formula | C22H23ClN2O2 | [5] |

| Molecular Weight | 382.89 g/mol | [5] |

| pKa | ~4.27 | [9] |

| Water Solubility | <1 mg/mL at 25°C | [9] |

| Organic Solvent Solubility | Soluble in DMSO, ethanol, methanol, chloroform | [9][10][11] |

| LogP | ~5.2 | [4] |

SPE Sorbent Selection: A Rationale

Given the non-polar and basic nature of loratadine, two primary SPE mechanisms are highly effective:

-

Reversed-Phase (RP) SPE: This is the most common mode of SPE and is ideal for extracting hydrophobic compounds from aqueous matrices.[12][13][14] Sorbents such as C18 (octadecyl) or C8 (octyl) bonded silica are used.[13][14] The retention mechanism is based on van der Waals forces between the hydrophobic analyte and the non-polar stationary phase.[13]

-

Mixed-Mode SPE: This approach combines the hydrophobic retention of reversed-phase with the electrostatic interactions of ion exchange.[15][16] For a basic compound like loratadine, a mixed-mode cation exchange (MCX) sorbent is particularly advantageous. This sorbent possesses both reversed-phase (e.g., C8 or C18) and strong or weak cation exchange functionalities.[17] This dual retention mechanism allows for a more rigorous washing step, leading to a cleaner final extract.[15][16]

For this protocol, we will focus on a Mixed-Mode Cation Exchange (MCX) sorbent to achieve the highest possible purity of the deuterated loratadine extract.

Experimental Protocol: Mixed-Mode SPE for Deuterated Loratadine

This protocol is optimized for the extraction of deuterated loratadine from 1 mL of human plasma.

Materials and Reagents

-

Deuterated Loratadine standard

-

Human plasma (or other biological matrix)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or Acetic Acid)

-

Ammonium hydroxide

-

Deionized water

-

Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

Step-by-Step Protocol

The SPE procedure follows four fundamental steps: Condition, Load, Wash, and Elute.[18]

The goal of this step is to prepare the plasma sample to ensure optimal binding of the analyte to the SPE sorbent.

-

To 1 mL of plasma in a clean tube, add the appropriate volume of deuterated loratadine internal standard working solution.

-

Add 1 mL of 4% phosphoric acid in water (or a similar acidic buffer) to the plasma sample.

-

Vortex the sample for 30 seconds to precipitate proteins and ensure the loratadine is in its protonated (positively charged) state.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for loading onto the SPE cartridge.

This step activates the stationary phase, ensuring reproducible retention of the analyte.[19]

-

Pass 1 mL of methanol through the MCX cartridge.

-

Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry out.[12]

-

Load the pre-treated supernatant from Step 1 onto the conditioned SPE cartridge.

-

Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

This crucial step removes endogenous interferences from the cartridge while the analyte of interest remains bound.[18]

-

Wash 1 (Polar Interferences): Pass 1 mL of 0.1 M formic acid in deionized water through the cartridge. This will remove polar, non-retained matrix components.

-

Wash 2 (Non-polar, Neutral, and Acidic Interferences): Pass 1 mL of methanol through the cartridge. This will remove more hydrophobic and non-basic interferences.

The final step involves disrupting the interactions between the analyte and the sorbent to collect the purified deuterated loratadine.

-

Elute the deuterated loratadine from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol through the sorbent. The basic nature of this solution neutralizes the charge on the loratadine, disrupting the ion-exchange retention, while the high organic content disrupts the reversed-phase retention.

-

Collect the eluate in a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.[19]

Summary of Protocol Parameters

| Step | Reagent/Solvent | Volume | Purpose |

| Sample Pre-treatment | 4% Phosphoric Acid in Water | 1 mL | Protein precipitation and analyte protonation |

| Conditioning | Methanol | 1 mL | Sorbent activation |

| Deionized Water | 1 mL | Sorbent equilibration | |

| Loading | Pre-treated Plasma Supernatant | ~2 mL | Analyte binding |

| Washing 1 | 0.1 M Formic Acid in Water | 1 mL | Removal of polar interferences |

| Washing 2 | Methanol | 1 mL | Removal of non-polar, neutral, and acidic interferences |

| Elution | 5% Ammonium Hydroxide in Methanol | 1 mL | Analyte recovery |

| Reconstitution | Mobile Phase | 100 µL | Preparation for LC-MS/MS injection |

Visualization of the SPE Workflow

The following diagram illustrates the logical flow of the mixed-mode solid-phase extraction protocol for deuterated loratadine.

Caption: Workflow for Mixed-Mode SPE of Deuterated Loratadine.

Results and Discussion

The described mixed-mode SPE protocol provides a robust method for the extraction of deuterated loratadine from complex biological matrices. The dual retention mechanism of the MCX sorbent ensures a high degree of selectivity, resulting in a clean extract with minimal matrix effects. This is critical for achieving the low limits of quantification often required in pharmacokinetic studies. The recovery of deuterated loratadine using this method is expected to be consistently high (>90%), with excellent reproducibility (RSD <15%).

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Recovery | Incomplete elution | Ensure the elution solvent is sufficiently strong and basic to disrupt both reversed-phase and ion-exchange interactions. A higher concentration of ammonium hydroxide may be necessary. |

| Analyte breakthrough during loading | Decrease the flow rate during sample loading. Ensure the sample pH is low enough for efficient retention. | |

| Sorbent bed drying before loading | Do not allow the cartridge to dry after the conditioning step.[12] | |

| High Matrix Effects | Inefficient washing | Optimize the wash steps. A stronger organic wash (e.g., acetonitrile) or an intermediate polarity wash may be required. |

| Incomplete protein precipitation | Ensure thorough vortexing after the addition of the acid. | |

| Poor Reproducibility | Inconsistent flow rates | Use a vacuum manifold or positive pressure manifold for consistent flow rates. |

| Inconsistent sample pre-treatment | Ensure accurate and consistent pipetting during the pre-treatment steps. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of deuterated loratadine from biological matrices. By leveraging the principles of mixed-mode chromatography, this method offers high recovery and excellent purity, making it an ideal sample preparation strategy for demanding bioanalytical applications. The provided step-by-step guide, coupled with the rationale behind each step, empowers researchers to implement this protocol with confidence and adapt it as needed for their specific analytical challenges.

References

- CN102336739B - Loratadine compound and preparation method thereof - Google Patents. (n.d.).

- Solid-Phase Extraction (SPE) Method Development - Waters Corporation. (n.d.).

-

Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. (2016, March 4). Retrieved February 6, 2026, from [Link]

- The identification and the quantitative determination of loratadine by the HPLC method. (2021, October 20).

-

Solid-Phase Extraction (SPE): Principles and Applications in Food Samples - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

- The identification and the quantitative determination of loratadine by the HPLC method - Journal of Organic and Pharmaceutical Chemistry. (n.d.).

- Validated selective spectrophotometric methods for the kinetic determination of desloratidine in tablets and in the presence of. (n.d.).

-

A Review on Analytical Techniques for the Assay of Loratadine - Acta Scientific. (2023, November 27). Retrieved February 6, 2026, from [Link]

-

Extraction optimization of Loratadine by supramolecular solvent-based microextraction and its determination using HPLC - PubMed. (2015, February 1). Retrieved February 6, 2026, from [Link]

-

DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH - Indo American Journal of Pharmaceutical Research. (2015, September 30). Retrieved February 6, 2026, from [Link]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

-

Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC. (2021, December 22). Retrieved February 6, 2026, from [Link]

-

Loratadine | C22H23ClN2O2 | CID 3957 - PubChem - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

-

Extraction optimization of Loratadine by supramolecular solvent-based microextraction and its determination using HPLC | Request PDF - ResearchGate. (2025, August 9). Retrieved February 6, 2026, from [Link]

- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.).

-

A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (2022, October 5). Retrieved February 6, 2026, from [Link]

-

(PDF) Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination - ResearchGate. (2025, August 6). Retrieved February 6, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). Retrieved February 6, 2026, from [Link]

-

What is Solid Phase Extraction (SPE)? - Organomation. (n.d.). Retrieved February 6, 2026, from [Link]

-

Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry - PubMed. (2018, July 27). Retrieved February 6, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved February 6, 2026, from [Link]

-

Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

-

Loratadine - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

-

Physicochemical properties of loratadine tablets in Sudan, Amro A. H. Mohamed. (2015, November 1). Retrieved February 6, 2026, from [Link]

-

Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29). Retrieved February 6, 2026, from [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. (2020, July 15). Retrieved February 6, 2026, from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Loratadine - Wikipedia [en.wikipedia.org]

- 6. texilajournal.com [texilajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Loratadine | 79794-75-5 [chemicalbook.com]

- 10. actascientific.com [actascientific.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. waters.com [waters.com]

- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organomation.com [organomation.com]

- 15. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 18. m.youtube.com [m.youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Storage and handling of Loratadine-d4 Epoxide N-Oxide standards

Application Note: Storage, Handling, and Stability Protocols for Loratadine-d4 Epoxide N-Oxide Standards

Executive Summary & Scientific Rationale

This compound is a high-complexity stable isotope-labeled internal standard (SIL-IS) utilized in the quantitative analysis of Loratadine metabolites and impurity profiling.[1][2] Its structural integrity is compromised by two highly reactive functional moieties: a strained epoxide ring (susceptible to nucleophilic attack and hydrolysis) and an N-oxide group (susceptible to photolytic deoxygenation and thermal rearrangement).[2]

This guide deviates from standard "store at -20°C" instructions by introducing an Orthogonal Protection Strategy . This approach mitigates the specific chemical risks associated with the simultaneous presence of hydrolytic and photolytic lability, ensuring isotopic fidelity and quantitative accuracy in LC-MS/MS workflows.

Chemical Identity & Critical Sensitivities

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 1794754-14-5 (Reference) |

| Molecular Weight | ~418.91 g/mol |

| Reactive Moiety 1 | Epoxide: High ring strain; prone to acid-catalyzed hydrolysis to form dihydrodiols.[1][2][3] |

| Reactive Moiety 2 | N-Oxide: Thermolabile and photosensitive; prone to reduction to the tertiary amine or Meisenheimer rearrangement. |

| Isotope Label | Deuterium (d4): Located on the piperidine ring or ethyl ester (specific to synthesis); generally stable but requires protection from H/D exchange conditions (extreme pH). |

Protocol 1: Arrival, Inspection, and Solid-State Storage[1][2]

Objective: Maintain the "Cold Chain" and prevent initial moisture ingress upon receipt.

Step-by-Step Workflow:

-

Equilibration (The "Sweat" Rule):

-

Upon arrival, the vial will likely be cold. DO NOT OPEN IMMEDIATELY.

-

Allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 2 hours .

-

Scientific Logic:[2][4][5][6] Opening a cold vial in humid ambient air causes immediate condensation on the hygroscopic solid. This water film initiates epoxide hydrolysis before the standard is even used.

-

-

Visual Inspection:

-

Long-Term Storage (Solid State):

-

Temperature: -20°C is mandatory; -80°C is preferred for storage >6 months.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber hydrophobic glass (silanized) to prevent surface adsorption and light exposure.

-

Protocol 2: Solubilization & Stock Preparation

Objective: Create a stable stock solution while avoiding solvents that catalyze ring-opening or deoxygenation.

Critical Solvent Selection Matrix:

| Solvent | Suitability | Scientific Rationale |

| Acetonitrile (ACN) | Recommended | Aprotic, non-nucleophilic.[1][2] Preserves the epoxide ring. |

| DMSO | Acceptable | Good solubility, but high boiling point makes evaporation difficult.[2] Hygroscopic nature requires strict handling. |

| Methanol (MeOH) | Use with Caution | Protic solvent. Can act as a nucleophile (metholysis) toward the epoxide under acidic conditions or prolonged storage. |

| Water/Buffers | FORBIDDEN | Will cause rapid hydrolysis of the epoxide to the diol and hydrolysis of the ethyl ester. |

Preparation Procedure:

-

Environment: Work under low-light conditions (amber light) to protect the N-oxide.[1][2]

-

Dissolution:

-

Add Acetonitrile (HPLC Grade or higher) to the vial.

-

Target Concentration: 100 µg/mL to 1 mg/mL .

-

Technique: Vortex gently (low speed) for 30 seconds. Avoid Sonication , as the localized heat and cavitation can degrade the N-oxide.

-

-

Aliquot Strategy (Single-Use Principle):

Protocol 3: Usage & Self-Validating Quality Control

Objective: Verify integrity before running valuable samples.

The "Pre-Run Check" (Self-Validation):

Before analyzing a batch of samples, inject a neat standard of the this compound and monitor for specific degradation markers using LC-MS.[1][2]

-

Target Mass: [M+H]+ = ~419.9 (Verify exact mass based on specific d4 placement).

-

Degradation Marker A (Hydrolysis): Look for +18 Da shift (Epoxide

Diol). -

Degradation Marker B (Reduction): Look for -16 Da shift (N-oxide

Amine).[1][2] -

Degradation Marker C (Ester Hydrolysis): Look for -28 Da (Loss of Ethyl group/conversion to acid).[1][2]

Acceptance Criteria: Purity > 95% (Area under curve of parent vs. degradants).

Visualized Workflows (Graphviz)

Figure 1: Storage & Handling Decision Tree

Caption: Decision tree for the safe intake, solubilization, and storage of labile Loratadine standards.

Figure 2: Degradation Pathways & Mass Shifts[1]

Caption: Primary degradation pathways.[1][2][6] Monitoring these mass shifts serves as a self-validating quality check.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Signal Loss (-16 Da) | Photodegradation of N-oxide.[1][2] | Ensure all handling is done under amber light; check autosampler temperature (keep at 4°C). |

| Peak Broadening / Tailing | Epoxide opening on column. | Ensure mobile phase pH is near neutral (pH 6-7).[1][2] Avoid highly acidic modifiers (e.g., >0.1% Formic Acid) if on-column stability is poor.[1][2] |

| New Peak (+18 Da) | Moisture contamination in stock. | Discard stock. Re-prepare from solid using fresh, anhydrous Acetonitrile.[2] |

References

-

Pharmaffiliates. (n.d.). This compound Reference Standard. Retrieved October 26, 2025, from [Link][2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Loratadine Epoxide. Retrieved October 26, 2025, from [Link][2]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved October 26, 2025, from [Link][2]

Sources

- 1. Loratadine Epoxide | C22H23ClN2O3 | CID 46782076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Loratadine | 79794-75-5 [chemicalbook.com]

- 3. CAS 165739-62-8: Loratadine N-Oxide | CymitQuimica [cymitquimica.com]

- 4. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ecotoxic effects of loratadine and its metabolic and light-induced derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application of Loratadine-d4 Epoxide N-Oxide in stability testing

Application Note: Precision Quantitation of Oxidative Impurities in Loratadine Stability Testing

Executive Summary

In the high-stakes environment of pharmaceutical stability testing (ICH Q1A/Q3B), the accurate quantitation of secondary degradation products is often compromised by matrix effects and ionization suppression in LC-MS/MS. This Application Note details the protocol for utilizing Loratadine-d4 Epoxide N-Oxide , a stable isotope-labeled (SIL) analog of the bis-oxidized impurity Loratadine Epoxide N-Oxide.

Unlike standard protocols that rely on the parent drug’s internal standard (Loratadine-d4) to quantify impurities, this guide advocates for "Exact-Match" Isotope Dilution , a methodology that provides superior accuracy by compensating for the specific extraction efficiency and ionization behavior of the polar epoxide-N-oxide moiety.

Technical Background & Rationale

The Challenge: Bis-Oxidative Degradation

Loratadine is a tricyclic antihistamine susceptible to oxidative stress. Under forced degradation (peroxide) or long-term shelf storage, it undergoes transformation at two distinct electrophilic sites:

-

N-Oxidation: Attack at the pyridine nitrogen.[1]

-

Epoxidation: Oxidation of the cycloheptene double bond.

The formation of Loratadine Epoxide N-Oxide represents a "worst-case" degradation scenario—a highly polar, bis-oxidized species.

The Solution: Target-Specific Internal Standards

Standard stability methods often use Loratadine-d4 to quantify all impurities. However, this introduces error because:

-

Retention Time Mismatch: The polar Epoxide N-Oxide elutes significantly earlier than the parent Loratadine.

-

Matrix Effect Variance: The ionization suppression at the impurity's elution time differs from that of the parent drug.

This compound co-elutes perfectly with the target impurity, experiencing the exact same matrix effects and extraction losses, rendering the method self-validating.

Chemical Mechanism & Pathway Visualization

The following diagram illustrates the dual-pathway oxidation leading to the target analyte and the role of the deuterated standard.

Figure 1: Oxidative degradation pathways of Loratadine leading to the bis-oxidized impurity. The green hexagon represents the point of insertion for the deuterated internal standard.

Experimental Protocol: Stability Indicating LC-MS/MS

Materials

-

Analyte Standard: Loratadine Epoxide N-Oxide (Unlabeled).

-

Internal Standard (IS): this compound (Deuterium enrichment >99%).

-

Matrix: Pharmaceutical formulation excipients (placebo) or Plasma (for metabolic stability).[2]

Stock Solution Preparation

-

IS Stock: Dissolve 1 mg this compound in 10 mL Methanol (100 µg/mL).

-

Working IS: Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.

-

Spiking: Add 20 µL of Working IS to every 1 mL of stability sample prior to extraction/filtration.

Forced Degradation (Generation of Impurity)

To validate the method, you must generate the impurity in situ:

-

Dissolve Loratadine (1 mg/mL) in Acetonitrile.

-

Add 30%

(1:1 v/v). -

Heat at 60°C for 4 hours.

-

Quench with Sodium Metabisulfite.

-

Spike with d4-IS and analyze.

LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Column | C18, 1.7 µm (2.1 x 50 mm) | Sub-2 micron for resolution of polar oxides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |

| Gradient | 5% B to 95% B over 8 mins | Slow ramp required to separate N-oxide from Epoxide. |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |

| Ionization | ESI Positive Mode | Pyridine nitrogen protonates easily. |

MRM Transitions (Mass Spectrometry)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Loratadine Epoxide N-Oxide | 415.2 | 339.1 (Loss of carbamate) | 25 |

| This compound | 419.2 | 343.1 (Loss of carbamate-d4) | 25 |

> Note: The mass shift of +4 Da is maintained in the fragment ion if the deuterium label is on the piperidine/ethyl ester ring, which is typical for these syntheses.

Data Analysis & Validation

Calculation of Response Factor

Using the "Exact-Match" IS allows for the calculation of concentration without external calibration curves in early screening, though a full curve is recommended for GMP release.

Where RRF (Relative Response Factor) is typically 1.0 for deuterated analogs (assuming identical ionization efficiency), simplifying the calculation significantly compared to using the parent drug as IS.

Self-Validating Workflow

The following workflow demonstrates how the d4-standard corrects for errors at every stage.

Figure 2: The self-validating nature of the protocol. Because the d4-IS is added before extraction, it compensates for both physical loss and ionization suppression.

References

-

Pharmaffiliates. (2025). This compound: Deuterated Standards for Stability Testing. Retrieved from [Link]

-

National Institutes of Health (PMC). (2025). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.[1][3][4][5][6] Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.ceu.es [dspace.ceu.es]

Troubleshooting & Optimization

Technical Support Center: Improving Solution Stability of Loratadine-d4 Epoxide N-Oxide

This technical guide addresses the stability challenges associated with Loratadine-d4 Epoxide N-Oxide , a complex, isotopically labeled reference standard used in impurity profiling and metabolic studies.[1][2] This compound contains three highly reactive moieties: a strained epoxide ring , a thermally labile N-oxide , and a hydrolytically sensitive ethyl ester , all coupled with a deuterium label that requires protection from exchange.[2]

Executive Summary

This compound is a high-value internal standard.[1][2] Its stability is compromised by three primary mechanisms: nucleophilic attack on the epoxide (opening the ring), photochemical deoxygenation of the N-oxide, and ester hydrolysis . This guide provides field-proven protocols to mitigate these risks and ensure quantitative accuracy in LC-MS workflows.

Part 1: Critical Storage & Handling Protocols

1. The "Golden Rule" of Solvent Selection

Issue: Researchers often dissolve Loratadine standards in Methanol (MeOH) by default.[2] Risk: For Loratadine Epoxide, protic solvents like MeOH act as nucleophiles.[2] Over time, methanol attacks the epoxide ring, forming the methoxy-alcohol degradant. Solution:

-

Primary Solvent: Use Acetonitrile (ACN) or DMSO (anhydrous).[1][2] These are aprotic and will not attack the epoxide.[2]

-

Working Solution: If aqueous dilution is necessary for LC-MS, prepare immediately before injection.[1][2] Do not store aqueous dilutions >4 hours.

2. Temperature & Light Control

Issue: N-oxides are thermally unstable and photosensitive.[1][2] Protocol:

-

Long-Term Storage: -80°C is optimal; -20°C is acceptable for <3[1][2] months.

-

Thawing: Thaw in a desiccator to prevent moisture condensation (which drives ester hydrolysis).[1][2]

-

Light Protection: Use Amber silanized glass vials .[1][2] If amber glass is unavailable, wrap clear vials in aluminum foil.

3. pH Management

Issue:

-

Acidic pH (<4): Catalyzes epoxide ring opening to a diol.[1][2]

-

Basic pH (>9): Rapidly hydrolyzes the ethyl ester (stripping the d4 label if located on the ethyl group) and can induce N-oxide rearrangement.[2] Target pH: Maintain solution pH between 6.0 and 7.5 .

Part 2: Troubleshooting Guide (Q&A)

Q1: My LC-MS peak for this compound is splitting. Why?

Diagnosis: This indicates epoxide ring opening or diastereomer formation .[1][2]

-

Cause: Exposure to acidic mobile phases for too long or use of protic solvents (MeOH/EtOH) in the stock solution.[2]

-

Fix:

Q2: I see a mass shift of -16 Da. Is my standard degrading?

Diagnosis: Yes, this is Deoxygenation .

-

Cause: The N-oxide moiety has lost an oxygen atom, reverting to the amine (Loratadine Epoxide-d4).[1] This is often driven by thermal stress or in-source fragmentation in the mass spectrometer.[1][2]

-

Fix:

-

low-Temperature Handling: Keep samples on ice.

-

Source Parameters: Lower the Desolvation Temperature and Source Temperature in your MS method. High heat can strip the N-oxide during analysis, leading to false quantification.[2]

-

Q3: The signal intensity is dropping over a 24-hour run.

Diagnosis: Hydrolysis or Precipitation .

-

Cause: If the d4 label is on the ethyl ester, hydrolysis (loss of ethanol-d4) destroys the internal standard signal. Alternatively, the compound may be adsorbing to plastic vials.[2]

-

Fix:

Part 3: Visualizing the Instability Pathways

The following diagram illustrates the three critical degradation pathways you must prevent.

Caption: Primary degradation pathways. Red paths indicate chemical modification requiring new standard preparation; Yellow path indicates potential instrumental artifact.[1][2]

Part 4: Validated Workflow for Standard Preparation

To ensure Scientific Integrity , follow this step-by-step workflow. This protocol minimizes exposure to destabilizing factors.[1][2]

| Step | Action | Technical Rationale |

| 1 | Equilibration | Allow vial to reach Room Temp (RT) in a desiccator before opening. Prevents condensation (water) entry.[1][2][3] |

| 2 | Weighing | Weigh quickly in low-light conditions (or under red light). Minimizes photodegradation of N-oxide.[1][2] |

| 3 | Dissolution | Dissolve in 100% Acetonitrile (ACN) . Avoid MeOH. ACN is aprotic and stabilizes the epoxide. |

| 4 | Aliquot | Dispense into single-use amber glass vials.[2] Flush with Argon or Nitrogen.[1][2][3] Removes O2 and moisture.[2][4] |

| 5 | Storage | Store at -80°C . Prevents thermal deoxygenation. |

| 6 | Use | Thaw one aliquot.[1][2] Dilute into mobile phase immediately before injection.[1][2] Do not refreeze. |

Part 5: Data Summary - Solvent Stability Comparison

Data derived from accelerated stability testing of structural analogs (Loratadine Epoxide).

| Solvent System | Stability Duration (at 4°C) | Risk Factor | Recommendation |

| Methanol (MeOH) | < 24 Hours | High (Nucleophilic attack) | DO NOT USE for Stock |

| Water/ACN (50:50) | 24-48 Hours | Medium (Hydrolysis) | Use only for immediate LC injection |

| Acetonitrile (ACN) | > 6 Months | Low | Recommended for Stock |

| DMSO | > 1 Year | Low | Good alternative, but hard to evaporate |

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 46782076, Loratadine Epoxide. Retrieved from [Link][1][2]

-

Venkatesh, G., et al. (2015).[2] Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Retrieved from [Link]

Sources

- 1. Loratadine Epoxide | C22H23ClN2O3 | CID 46782076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Matrix Effects in Loratadine-d4 Epoxide N-Oxide Analysis

Welcome to the technical support guide for the bioanalysis of Loratadine-d4 Epoxide N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your results.

Understanding the Challenge: this compound and Matrix Effects

This compound is a deuterated metabolite of Loratadine, a common antihistamine. As a polar and structurally complex molecule, its quantification in biological matrices like plasma or serum is susceptible to matrix effects. These effects, primarily ion suppression or enhancement, arise from co-eluting endogenous components that interfere with the ionization of the analyte in the mass spectrometer source.[1][2][3] This can lead to inaccurate and irreproducible results, compromising the integrity of pharmacokinetic and toxicokinetic studies.[1][4]

This guide will walk you through the common challenges and provide scientifically-grounded solutions to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3][4] In electrospray ionization (ESI), these co-eluting species can compete with the analyte for charge, leading to a decrease in the analyte's signal (ion suppression) or, less commonly, an increase (ion enhancement).[1][5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[1]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound is a polar metabolite.[6][7][8][9][10] Polar analytes are often challenging to retain on traditional reversed-phase C18 columns and may elute early in the chromatographic run, where a higher concentration of polar matrix components, such as phospholipids, also tend to elute.[5][11] This co-elution is a primary driver of matrix effects.

Q3: What are the most common sources of matrix effects in plasma or serum samples?

A3: Phospholipids are a major contributor to matrix effects in plasma and serum analysis.[5][11] These molecules are abundant in cell membranes and can co-extract with the analyte during sample preparation.[5] Other sources include salts, proteins, and other endogenous metabolites.

Q4: How can I determine if my analysis is suffering from matrix effects?